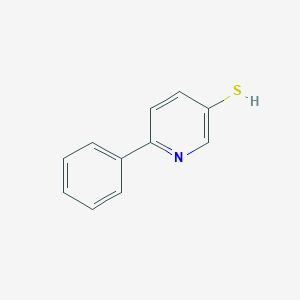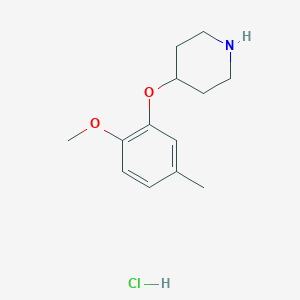
12-Hydroxypentadecanoic acid
Descripción general
Descripción
12-Hydroxypentadecanoic acid: is a long-chain fatty acid with a hydroxyl group at the twelfth carbon atom. It is a derivative of pentadecanoic acid, which is a saturated fatty acid. The presence of the hydroxyl group imparts unique chemical and physical properties to the compound, making it valuable in various scientific and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
-
Condensation Reaction via β-Ketosulfoxide:
Starting Material: 1,12-Dodecanolide
Reagents: Methylsulfinylcarbanion (DMSO-), ethyl bromoacetate, sodium hydride
-
From 10-Undecenoic Acid:
Starting Material: 10-Undecenoic acid
Reagents: 11-Bromoundecanoic acid, Me3SiO(CH2)4MgX, Li2CuCl4
Industrial Production Methods:
- The industrial production of 12-Hydroxypentadecanoic acid typically involves large-scale synthesis using the above-mentioned methods, optimized for yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.
Análisis De Reacciones Químicas
Types of Reactions:
-
Oxidation:
Reagents: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3)
Conditions: Typically carried out in acidic or basic medium
Products: Oxidation of the hydroxyl group can lead to the formation of ketones or carboxylic acids.
-
Reduction:
Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Conditions: Carried out in anhydrous solvents like ether or tetrahydrofuran (THF)
Products: Reduction of the carboxylic acid group can yield primary alcohols.
-
Substitution:
Reagents: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)
Conditions: Typically performed under reflux conditions
Products: Substitution of the hydroxyl group can lead to the formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Chemistry:
- Used as a precursor in the synthesis of various organic compounds, including macrocyclic lactones and other complex molecules .
Biology:
- Acts as a bioactive component in certain plant extracts, contributing to their biological activities .
Medicine:
- Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities .
Industry:
Mecanismo De Acción
Molecular Targets and Pathways:
- The hydroxyl group at the twelfth carbon allows 12-Hydroxypentadecanoic acid to interact with various enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in fatty acid metabolism, influencing pathways related to lipid biosynthesis and degradation .
- It may also modulate signaling pathways such as the MAPK and JAK-STAT pathways, which are involved in inflammatory and immune responses .
Comparación Con Compuestos Similares
-
15-Hydroxypentadecanoic Acid:
- Similar structure with a hydroxyl group at the fifteenth carbon
- Used in similar applications, including the synthesis of macrocyclic lactones .
-
16-Hydroxyhexadecanoic Acid:
- Contains a hydroxyl group at the sixteenth carbon
- Also used in the synthesis of complex organic molecules .
Uniqueness:
- The specific position of the hydroxyl group in 12-Hydroxypentadecanoic acid imparts unique reactivity and properties, making it distinct from other hydroxylated fatty acids. Its ability to form specific derivatives and its role in biological systems highlight its unique applications and importance in various fields.
Propiedades
IUPAC Name |
12-hydroxypentadecanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H30O3/c1-2-11-14(16)12-9-7-5-3-4-6-8-10-13-15(17)18/h14,16H,2-13H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXJQFJGUKSTHPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(CCCCCCCCCCC(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















